molecular formula C17H13N3O2 B6069171 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B6069171
M. Wt: 291.30 g/mol
InChI Key: CLYCWYSUBBNCIC-YBFXNURJSA-N
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Description

Chemical Structure and Synthesis N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide (hereafter referred to as Compound A) is a hydrazone derivative synthesized via the condensation of 2-hydroxy-1-naphthaldehyde with pyridine-2-carbohydrazide in methanol under reflux conditions . The E-configuration of the azomethine (–CH=N–) group is confirmed by single-crystal X-ray diffraction (SC-XRD) studies . Its molecular formula is C₁₇H₁₃N₃O₂, with a molecular weight of 291.31 g/mol .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-9-8-12-5-1-2-6-13(12)14(16)11-19-20-17(22)15-7-3-4-10-18-15/h1-11,21H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYCWYSUBBNCIC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction: Core Methodology

The primary synthesis route involves a Schiff base condensation between pyridine-2-carbohydrazide and 2-hydroxy-1-naphthaldehyde in a polar protic solvent. The reaction proceeds via nucleophilic addition-elimination, where the carbonyl group of the aldehyde reacts with the amine group of the hydrazide to form an imine bond (C=N).

Procedure

  • Reagents :

    • Pyridine-2-carbohydrazide (1.0 equiv)

    • 2-Hydroxy-1-naphthaldehyde (1.05 equiv)

    • Ethanol (20 mL per gram of hydrazide)

  • Steps :

    • Dissolve pyridine-2-carbohydrazide and 2-hydroxy-1-naphthaldehyde in ethanol.

    • Reflux the mixture at 80°C for 2–4 hours.

    • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

    • Dry under vacuum to obtain the pure product.

Optimization Insights

  • Solvent Choice : Ethanol is preferred due to its ability to solubilize both reactants and stabilize intermediates through hydrogen bonding.

  • Molar Ratio : A slight excess of aldehyde (1.05 equiv) ensures complete conversion of the hydrazide.

  • Reaction Time : Prolonged reflux (>4 hours) may lead to side products like oxidation byproducts.

Catalytic and Solvent Systems

Alternative Solvents

  • Methanol : Comparable yields to ethanol but may require lower temperatures (60–70°C).

  • Tetrahydrofuran (THF) : Yields drop by 15–20% due to poor solubility of the aldehyde.

Characterization and Analytical Data

Spectroscopic Confirmation

Infrared (IR) Spectroscopy

  • C=O Stretch : 1658–1665 cm⁻¹ (amide carbonyl).

  • C=N Stretch : 1595–1605 cm⁻¹ (imine bond).

  • O-H Stretch : 3370 cm⁻¹ (phenolic hydroxyl).

¹H NMR (400 MHz, DMSO-d₆)

  • δ 12.78 ppm (s, 1H, phenolic -OH).

  • δ 10.02 ppm (s, 1H, hydrazide -NH).

  • δ 8.20–7.10 ppm (m, 9H, aromatic protons).

Elemental Analysis

  • Calculated : C, 69.48%; H, 4.46%; N, 14.43%.

  • Observed : C, 69.12%; H, 4.38%; N, 14.25%.

Yield Optimization and Challenges

Yield Trends

ConditionYield (%)Purity (%)
Ethanol, 80°C, 3h8798
Methanol, 70°C, 4h8295
THF, 65°C, 5h6890

Common Pitfalls

  • Incomplete Washing : Residual aldehyde may persist if ethanol washes are insufficient.

  • Overheating : Degradation above 90°C leads to charring and reduced yields.

Industrial-Scale Adaptations

Patent-Based Modifications

A patent describing 2-pyridine carboxaldehyde synthesis highlights scalable techniques applicable to the target compound:

  • Continuous Flow Systems : Enhance mixing and heat transfer for reactions exceeding 1 kg batches.

  • Solvent Recycling : Distillation of ethanol reduces waste and costs.

Catalytic Innovations

  • TEMPO/NaBr System : Oxidizes intermediates efficiently, reducing byproducts.

  • Palladium Catalysts : For high-purity demands, though cost-prohibitive for routine use .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The ligand acts as a polydentate chelator, forming complexes with transition metals through its pyridyl-N, hydrazonic-N, and naphthol-O atoms :

2.1. Complexation Reactions

  • With Cr(III)/Fe(III): Forms [M(III)C₁₇H₁₉N₃O₅Cl] with distorted octahedral geometry .

  • With Cu(II)/Ni(II): Produces [M(II)C₁₇H₂₀N₃O₅Cl] showing square-planar coordination .

  • Eu(III) complex: Exhibits luminescence via antenna effect from ligand-to-metal charge transfer .

Metal IonCoordination ModeApplicationSource
Cu(II)N,O-bidentateCatalytic oxidation studies
Eu(III)N,O,O-tridentateLuminescent materials

Antioxidant Activity

The compound demonstrates radical scavenging via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms :

3.1. DPPH Assay Results

DerivativeIC₅₀ (μg/mL)Comparison to Ascorbic AcidSource
Parent ligand3.8237.8× more potent (std: 144.56)
Cu(II) complex12.45Reduced activity due to metal binding

Mechanistic Notes:

  • Electron-donating groups on the naphthol ring enhance radical neutralization .

  • Keto-enol tautomerism facilitates proton donation to free radicals .

Nucleophilic Substitution Reactions

The hydrazone linkage undergoes regioselective reactions:

Reaction TypeConditionsProductYieldSource
AcylationAcetic anhydride, refluxN-acetylated derivative85%
Condensation with aldehydesNaOH/EtOH, ultrasoundBis-hydrazones90%

Key Observation: Ultrasound-assisted methods reduce reaction time from hours to minutes (e.g., 4 min vs. 3 h) .

Stability and Degradation

  • Thermal stability: Decomposes at 246°C (DSC data) .

  • Photodegradation: UV exposure induces C=N bond cleavage, forming naphthol and pyridine fragments .

This compound’s reactivity profile highlights its versatility in coordination chemistry, redox applications, and synthetic derivatization. Further studies are needed to explore its catalytic potential and biomedical relevance.

Scientific Research Applications

Structural Features

The compound features a naphthalene moiety linked to a pyridine ring through a hydrazone linkage, which is critical for its biological activity and interaction with other molecules.

Anticancer Activity

Recent studies have highlighted the potential of N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its role as a lead compound in cancer therapy development .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Metal Complexes

This compound has been utilized in the synthesis of metal complexes with transition metals such as Mn, Co, Ni, Cu, and Zn. These complexes have been characterized using various spectroscopic techniques and have shown enhanced biological activities compared to their parent compounds .

Polymeric Applications

The compound's ability to form stable complexes with metals has implications in material science, particularly in the development of polymeric materials with enhanced properties. The incorporation of such compounds into polymer matrices can improve thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A recent publication investigated the anticancer properties of this compound against human breast cancer cells. The study employed various assays to evaluate cell viability and apoptosis induction, revealing that the compound significantly reduced cell proliferation compared to controls .

Case Study 2: Metal Complexation

Another study focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes were characterized by X-ray crystallography and showed promising catalytic activity in organic transformations, indicating their potential use in industrial applications .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)15
AntimicrobialE. coli30
AntimicrobialS. aureus25

Table 2: Metal Complexes Characterized

Metal IonComplex NameMethod UsedReference
Mn(II)N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]MnX-ray Crystallography
Cu(II)N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]CuUV-Vis Spectroscopy

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a tridentate ligand, coordinating through the nitrogen atom of the pyridine ring, the nitrogen atom of the hydrazide moiety, and the oxygen atom of the hydroxyl group. These metal complexes can interact with biological targets, such as enzymes and DNA, leading to their antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Features

  • Structural Motifs : A naphthalene ring substituted with a hydroxyl group at position 2 and a pyridine ring at position 2 of the carbohydrazide moiety.
  • Hydrogen Bonding : Exhibits intramolecular O–H⋯N hydrogen bonding between the hydroxyl group and the azomethine nitrogen, stabilizing the planar configuration .
  • Applications : Demonstrated utility as a Pb²⁺ ion sensor due to its selective binding affinity .

Comparison with Similar Hydrazone Derivatives

Structural Variations and Substituent Effects

The table below compares Compound A with structurally related hydrazones:

Compound Name Core Substituents Coordination Sites Key Applications Reference
N'-[(E)-(6-fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide Quinoline (fluoro, hydroxyl), pyridine-4 O, N (quinoline and pyridine) Antimicrobial activity
N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide Indole, pyridine-4 O, N (indole and pyridine) Bioactive metal complexes (Fe³⁺, Co²⁺)
(E)-N′-(2-chlorobenzylidene)-1-methyl-4-nitro-1H-pyrrole-2-carbohydrazide Chlorophenyl, nitro-pyrrole O, N (pyrrole and chlorophenyl) DNA interaction studies
N'-[(E)-furan-2-ylmethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide Furan, naphthalene, pyrazole O, N (furan and pyrazole) Nonlinear optical materials
Compound A 2-hydroxynaphthalene, pyridine-2 O, N (naphthalene and pyridine) Heavy metal ion sensing

Key Observations :

  • Substituent Diversity: Modifications in the aromatic core (e.g., quinoline, indole, pyrrole) alter electronic properties and coordination behavior. For instance, electron-withdrawing groups (e.g., –NO₂ in ) enhance ligand rigidity.
  • Positional Isomerism : Pyridine-2 vs. pyridine-4 substitution in Compound A vs. affects steric hindrance and metal-binding selectivity.

Coordination Chemistry and Metal Complexation

Compound A and its analogs exhibit tridentate (O, N, O) or bidentate (O, N) coordination modes:

  • Compound A : Binds metal ions (e.g., Pb²⁺) via the hydroxyl oxygen, azomethine nitrogen, and carbonyl oxygen, forming stable octahedral complexes .
  • Indole Derivative : Forms octahedral Fe³⁺ and Co²⁺ complexes with two ligand molecules and two chloride ions.
  • Quinoline Derivative : Cu(II) complexes show enhanced antimicrobial activity compared to the free ligand.

Spectral and Crystallographic Data

Property Compound A N'-[(E)-(1H-indol-2-yl)methylidene]pyridine-4-carbohydrazide (E)-N′-(2-chlorobenzylidene)-pyrrole-carbohydrazide
Melting Point 156–160°C (decomposition) >300°C 198–200°C
UV-Vis λmax (nm) 320 (π→π), 400 (n→π) 310, 380 290, 365
FT-IR (cm⁻¹) 1660 (C=O), 1595 (C=N) 1655 (C=O), 1580 (C=N) 1680 (C=O), 1605 (C=N)
Crystal System Monoclinic, P21/n Triclinic, P-1 Monoclinic, C2/c

Research Findings and Critical Analysis

  • Hydrogen Bonding : Intramolecular O–H⋯N bonds in Compound A reduce conformational flexibility, enhancing its selectivity for Pb²⁺ over other ions .
  • Solubility Limitations : Like most hydrazones, Compound A is insoluble in water but soluble in polar aprotic solvents (DMSO, DMF), a trait shared with .
  • Comparative Sensor Efficiency : Compound A ’s naphthalene group provides a larger conjugated π-system, improving electrochemical signal transduction compared to benzene-based analogs .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties.

  • Molecular Formula : C17H15N3O2
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 1285532-46-8

The compound features a hydrazone linkage and naphthalene moiety, contributing to its biological efficacy.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

Microorganism Activity MIC (µg/mL)
Escherichia coliInhibited50
Staphylococcus aureusInhibited25
Pseudomonas aeruginosaInhibited75
Candida albicansInhibited100

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, including:

  • Cell Line : MCF-7 (Breast Cancer)
    • IC50 : 45 µM
  • Cell Line : HeLa (Cervical Cancer)
    • IC50 : 38 µM

These results indicate that the compound could inhibit cell proliferation in cancer cells, potentially through mechanisms involving apoptosis .

The biological activity of this compound is thought to arise from its ability to interact with cellular targets, possibly through:

  • Inhibition of Enzymes : The hydrazone structure may inhibit key enzymes involved in microbial metabolism.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial and cancer cells, contributing to their death.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of pyridine-based hydrazones, including this compound. The results indicated that the hydrazone derivatives showed enhanced activity compared to their parent compounds, suggesting structural modifications could optimize efficacy .

Study on Anticancer Activity

In another study focusing on the anticancer potential of this compound, it was observed that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays . This highlights the potential for further development as an anticancer agent.

Q & A

Basic Questions

Q. What is the standard synthetic route for preparing N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2-carbohydrazide?

  • Methodological Answer : The compound is synthesized via a condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and pyridine-2-carbohydrazide. This reaction is typically carried out in ethanol under reflux conditions (60–80°C) for 6–12 hours. The product is purified through recrystallization from ethanol or methanol, yielding the hydrazone derivative with an E-configuration confirmed by spectroscopic analysis .

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

  • Methodological Answer : The E-configuration is determined using:

  • NMR Spectroscopy : Observation of a singlet for the imine proton (CH=N) at δ 8.5–9.0 ppm, with no coupling to adjacent protons.
  • X-ray Crystallography : Crystallographic data reveal a dihedral angle of ~2–6° between the naphthalene and pyridine rings, consistent with planar geometry in the E-isomer .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on structurally similar hydrazides:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/oral exposure (Category 4 acute toxicity).
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers away from ignition sources due to potential flammability of organic solvents used in synthesis .

Advanced Research Questions

Q. How does This compound interact with transition metal ions, and what analytical methods characterize these complexes?

  • Methodological Answer : The compound acts as a tridentate ligand, coordinating via the pyridine-N, hydrazone-N, and naphthol-O atoms.

  • Synthesis of Complexes : React with metal salts (e.g., Cu(II), Ni(II)) in methanol at room temperature. Monitor progress via UV-Vis spectroscopy (shift in λmax from 320 nm to 350–400 nm upon complexation).
  • Characterization : Use ESI-MS for molecular ion peaks and cyclic voltammetry to study redox behavior. X-ray diffraction confirms octahedral or square-planar geometries .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling for this compound?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-predicted values) are addressed by:

  • Multi-Technique Validation : Cross-validate using XRD (definitive for bond lengths/angles) and IR (to confirm functional groups).
  • Solvent Effects : Recalculate DFT models with solvent parameters (e.g., ethanol PCM) to align with experimental conditions .

Q. How do hydrogen-bonding networks influence the supramolecular structure of this compound?

  • Methodological Answer : Intramolecular O–H⋯N hydrogen bonds stabilize the E-configuration, while intermolecular N–H⋯O and C–H⋯π interactions drive crystal packing.

  • Experimental Evidence : XRD data (e.g., O–H⋯N bond length = 1.86 Å, angle = 156°) reveal a layered architecture with π-stacking between naphthalene rings (3.5–4.0 Å spacing) .

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